molecular formula C12H15ClFNO4S B13892061 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide

2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide

Cat. No.: B13892061
M. Wt: 323.77 g/mol
InChI Key: ZGCDULJZLGMYDR-UHFFFAOYSA-N
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Description

2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide is a chemical compound with the molecular formula C12H15ClFNO4S. It has an average mass of 323.768 Da and a monoisotopic mass of 323.039429 Da . This compound is known for its unique structural features, including a chloroacetamide group, a fluorohydroxypropyl group, and a methylsulfonylphenyl group.

Preparation Methods

The synthesis of 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C12H15ClFNO4S

Molecular Weight

323.77 g/mol

IUPAC Name

2-chloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

InChI

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)

InChI Key

ZGCDULJZLGMYDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O

Origin of Product

United States

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